N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide
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Overview
Description
“N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . The compound and its derivatives are considered multi-target ligands, which means they can interact with multiple biological targets .
Molecular Structure Analysis
The molecular structure of “N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide” and its derivatives has been analyzed using techniques such as NMR, FTIR, and elemental analysis . These techniques provide detailed information about the molecular structure and chemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide” and its derivatives have been analyzed using various techniques . Unfortunately, the specific physical and chemical properties of the compound were not found in the available resources.Scientific Research Applications
Synthesis of New Derivatives
This compound can be used in the synthesis of new N,N-disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents . The Hantzsch method is used for this synthesis .
Antimicrobial Activity
Some of the synthesized compounds from this compound exhibit discrete antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs.
Promotion of Plant Growth
The compound 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, which can be synthesized from this compound, was found to promote rapeseed growth and to increase seed yield and oil content .
Development of Antimicrobial Candidates
The compound can be used in the synthesis and development of new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . This is particularly important given the growing antimicrobial resistance worldwide .
Activity Against Methicillin and Tedizolid/Linezolid-Resistant S. aureus
Some derivatives of this compound, such as 4-substituted thiazoles 3h, and 3j with naphthoquinone-fused thiazole derivative 7, show excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus .
Activity Against Vancomycin-Resistant E. faecium
The same derivatives (3h, 3j and 7) also show favourable activity against vancomycin-resistant E. faecium .
Broad-Spectrum Antifungal Activity
Some compounds synthesized from this compound, such as 9f and 14f, show broad-spectrum antifungal activity against drug-resistant Candida strains .
Activity Against Candida auris
The ester 8f, another derivative, shows good activity against Candida auris, which is greater than fluconazole .
Future Directions
The data revealed that most of the derivatives of “N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide” are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests that these compounds have potential for future research and development in the field of drug discovery .
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-4-3-5-10(14)6-9/h3-6H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCGTACDLUARFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Br)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-bromobenzamide |
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